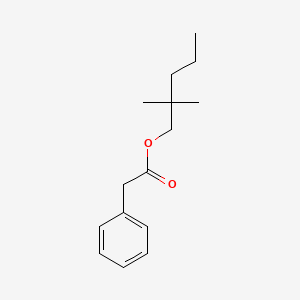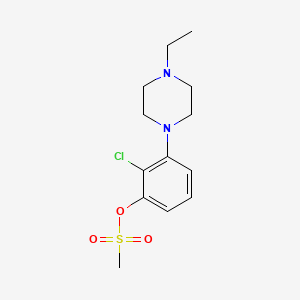![molecular formula C16H26O8 B13794248 1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate CAS No. 52408-42-1](/img/structure/B13794248.png)
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate is an organic compound with the molecular formula C16H26O8. It is a diacrylate monomer characterized by its high tensile strength, flexibility, and chemical resistance . This compound is widely used in various industrial applications due to its biocompatibility and ability to create durable bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate is typically synthesized through the reaction of 1,4-butanediol with 2-hydroxy-3,1-propanediol in the presence of an acid catalyst . The reaction involves the esterification of the hydroxyl groups with acrylic acid, resulting in the formation of the diacrylate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions are required, with hydrochloric acid or sodium hydroxide being typical catalysts.
Major Products Formed
Polymerization: Cross-linked polymers with high tensile strength and flexibility.
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: 1,4-butanediol and acrylic acid.
Aplicaciones Científicas De Investigación
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate primarily involves its ability to undergo polymerization. The acrylic groups in the compound can form cross-linked networks through free radical polymerization, resulting in strong and flexible polymers . These polymers can interact with various molecular targets and pathways, depending on their specific applications.
Comparación Con Compuestos Similares
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate can be compared with other diacrylate monomers, such as:
Ethylene glycol diacrylate: Similar in structure but has a shorter chain length, resulting in different mechanical properties.
Triethylene glycol diacrylate: Contains additional ethylene glycol units, providing increased flexibility and lower viscosity.
Hexanediol diacrylate: Has a longer chain length, offering higher tensile strength and chemical resistance.
The uniqueness of this compound lies in its balance of tensile strength, flexibility, and chemical resistance, making it suitable for a wide range of applications .
Propiedades
Número CAS |
52408-42-1 |
|---|---|
Fórmula molecular |
C16H26O8 |
Peso molecular |
346.37 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)butoxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-3-15(19)23-11-13(17)9-21-7-5-6-8-22-10-14(18)12-24-16(20)4-2/h3-4,13-14,17-18H,1-2,5-12H2 |
Clave InChI |
QIPOUSKNIMYTRA-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCC(COCCCCOCC(COC(=O)C=C)O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)


![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)

![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
